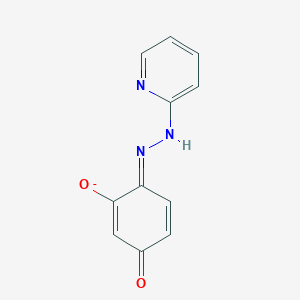
(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate, also known as pyridinyl hydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biotechnology, and materials science.
科学的研究の応用
Pyridinyl hydrazone has been studied extensively for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, it has been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Pyridinyl hydrazone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The exact mechanism of action of (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone is not fully understood. However, it has been proposed that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone may induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
Pyridinyl hydrazone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, a molecule that plays a key role in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone in lab experiments is its broad spectrum of biological activities. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize the risk of adverse effects.
将来の方向性
There are several future directions for the research on (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone. One potential area of application is in the development of new anti-cancer drugs. Pyridinyl hydrazone has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another potential area of application is in the development of new anti-inflammatory drugs. Pyridinyl hydrazone has been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone can be modified to improve its bioavailability and reduce its toxicity, making it a promising candidate for further drug development.
合成法
The synthesis of (6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate hydrazone can be achieved through the reaction of pyridine-2-carbohydrazide and cyclohexane-1,4-dione in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline powder that is soluble in polar solvents such as methanol and water.
特性
製品名 |
(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate |
|---|---|
分子式 |
C11H8N3O2- |
分子量 |
214.2 g/mol |
IUPAC名 |
(6E)-3-oxo-6-(pyridin-2-ylhydrazinylidene)cyclohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,16H,(H,12,14)/p-1/b13-9+ |
InChIキー |
VLCAILLZPUINNF-UKTHLTGXSA-M |
異性体SMILES |
C1=CC=NC(=C1)N/N=C/2\C=CC(=O)C=C2[O-] |
SMILES |
C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2[O-] |
正規SMILES |
C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)


![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)